molecular formula C19H17F2N5OS B10788190 N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide

Cat. No.: B10788190
M. Wt: 401.4 g/mol
InChI Key: CUPLTRAPYIXFAX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide is a synthetic organic compound known for its diverse chemical properties and potential applications across various scientific fields. The molecule incorporates cyclopropyl and pyridinylamino groups, along with a thiazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the sequential introduction of the difluoro and cyclopropyl groups. The thiazole moiety is then incorporated, typically through a coupling reaction facilitated by appropriate catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound would necessitate scaling up the lab-based synthetic routes, ensuring the process's safety, efficiency, and cost-effectiveness. This would likely involve optimized reaction conditions, including solvent choice, temperature control, and continuous flow reactors to enhance yield and purity while reducing waste.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide can undergo several types of chemical reactions, including:

  • Oxidation: Where the compound may interact with oxidizing agents to form oxidized derivatives.

  • Reduction: Involves reactions with reducing agents, leading to the reduction of specific functional groups.

  • Substitution: Particularly nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as hydroxide ions for substitution reactions. Conditions typically involve controlled temperatures, use of appropriate solvents, and maintaining an inert atmosphere where necessary.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions employed. Oxidation may yield various oxidized intermediates, reduction could produce partially or fully reduced forms, and substitution reactions may lead to compounds with new functional groups replacing the original ones.

Scientific Research Applications

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide finds applications in several fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Its structural features allow it to interact with various biological targets, making it a candidate for biochemical studies.

  • Industry: Could be used in the development of new materials or as an intermediate in the synthesis of high-value chemicals.

Mechanism of Action

The mechanism by which N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound's structure allows it to bind to specific active sites, potentially inhibiting or modulating biological pathways. Key molecular targets might include kinases, proteases, or other critical enzymes involved in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide stands out due to its unique combination of functional groups and structural elements. Similar compounds might include:

  • N-Cyclopropyl-2,4-difluorobenzamide

  • 2-(2-Pyridinylamino)-5-thiazolylmethylamine

  • Difluoro-N-cyclopropyl-5-aminobenzamide

Each of these compounds shares some structural features but lacks the complete set of functional groups present in this compound, highlighting its distinctiveness and potential for unique applications.

There you have it—a comprehensive breakdown of this intriguing compound

Properties

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLTRAPYIXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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